Tetramethyl Bisphenol A-d6

Descripción general

Descripción

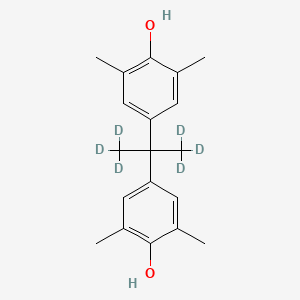

Tetramethyl Bisphenol A-d6 is a deuterated form of Tetramethyl Bisphenol A, a derivative of Bisphenol A. This compound is characterized by the presence of six deuterium atoms, which replace six hydrogen atoms in the molecule. The molecular formula of this compound is C19H18D6O2, and it has a molecular weight of 290.43 g/mol . It is primarily used in scientific research, particularly in studies involving proteomics and other biochemical applications.

Métodos De Preparación

The preparation of Tetramethyl Bisphenol A-d6 involves several steps. One common method includes the following steps :

Heating 2,6-xylenol: The process begins by heating 2,6-xylenol to a molten state in a reactor.

Addition of catalysts: An organic carboxylic acid catalyst is added, followed by an organic sulfonic acid catalyst.

Reaction with acetone: Acetone is then added to the mixture, resulting in the formation of a slurry.

Kneading and washing: The slurry is transferred to a kneading machine to obtain a paste product, which is then washed with an organic solvent.

Filtration and drying: The solid product is filtered and dried to obtain high-purity this compound.

Análisis De Reacciones Químicas

Tetramethyl Bisphenol A-d6 undergoes various chemical reactions, including :

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of quinones, while reduction may yield alcohols.

Aplicaciones Científicas De Investigación

Mass Spectrometry

Tetramethyl Bisphenol A-d6 serves as an internal standard in mass spectrometry experiments. The presence of deuterium differentiates it from its non-deuterated counterpart, enabling precise comparisons of analyte masses. This application significantly improves the accuracy and reproducibility of mass spectrometric analyses.

Nuclear Magnetic Resonance Spectroscopy

In nuclear magnetic resonance spectroscopy, this compound can be used to study the structural dynamics of various compounds. Its deuterated nature minimizes the interference from protons, allowing for clearer spectral data and enhancing the understanding of molecular interactions.

Tracer Molecule for ADME Studies

Due to its structural similarity to Tetramethyl Bisphenol A, this compound is employed as a tracer molecule to investigate the absorption, distribution, metabolism, and excretion (ADME) of Tetramethyl Bisphenol A in biological systems. By tracking the isotopically labeled compound, researchers can gain insights into how the body metabolizes and interacts with bisphenolic compounds.

Reproductive Toxicology Research

Research has indicated that this compound may exhibit biological activities akin to those of its parent compound, Bisphenol A. Studies have shown that exposure to various bisphenolic compounds can adversely affect reproductive health. For instance, a study involving C. elegans demonstrated that exposure to bisphenol analogs resulted in meiotic errors and reduced male fertility, highlighting the potential reproductive toxicity associated with these compounds .

Environmental Fate Studies

This compound is valuable in environmental studies aimed at understanding the fate of bisphenolic compounds in ecosystems. Its unique isotopic label allows researchers to trace its movement through environmental matrices, providing insights into bioaccumulation and ecological impacts.

Several studies have explored the implications of bisphenolic compounds on health and the environment:

- Reproductive Health Impact : Research has shown that exposure to bisphenols can lead to meiotic errors and adversely affect sperm quality. This underscores the importance of studying these compounds using isotopically labeled versions like this compound to understand their biological effects better .

- Environmental Tracking : Studies utilizing this compound have provided critical data on how bisphenols behave in environmental settings, aiding regulatory assessments regarding their safety and ecological impact.

Mecanismo De Acción

The mechanism of action of Tetramethyl Bisphenol A-d6 involves its interaction with various molecular targets and pathways . As a deuterated compound, it exhibits unique properties that make it useful in NMR spectroscopy. The deuterium atoms in the molecule provide a distinct signal, allowing researchers to study the compound’s behavior and interactions in detail. Additionally, this compound may interact with nuclear receptors and signaling pathways, influencing various biological processes.

Comparación Con Compuestos Similares

Tetramethyl Bisphenol A-d6 can be compared with other similar compounds, such as :

Tetramethyl Bisphenol A: The non-deuterated form of the compound, which has similar chemical properties but lacks the distinct NMR signal provided by deuterium.

Bisphenol A: A widely used industrial chemical with known endocrine-disrupting effects.

Tetramethyl Bisphenol F: Another bisphenol derivative with similar applications in polymer production.

This compound is unique due to its deuterated nature, which makes it particularly valuable in NMR spectroscopy and other analytical techniques.

Actividad Biológica

Tetramethyl Bisphenol A-d6 (TMBPA-d6) is a deuterated derivative of Tetramethyl Bisphenol A, characterized by its molecular formula and a molecular weight of approximately 290.43 g/mol. This compound is primarily utilized in scientific research as an internal standard in mass spectrometry (MS) experiments due to its unique isotopic labeling, which allows for enhanced accuracy in the analysis of biological samples. While TMBPA-d6 itself does not exhibit known biological activity, it serves as a valuable tool for studying the biological effects and mechanisms of action of its parent compound, Bisphenol A (BPA), and other related bisphenolic compounds.

Chemical Structure and Properties

The structure of TMBPA-d6 includes additional methyl groups compared to BPA, which enhances its hydrophobic properties. The incorporation of deuterium enables researchers to trace the compound's behavior in biological systems, particularly its absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the structural similarities and differences between TMBPA-d6 and other bisphenolic compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tetramethyl Bisphenol A | C19H24O2 | Parent compound with endocrine-disrupting activity |

| Bisphenol A | C15H16O2 | Commonly used plasticizer; known endocrine disruptor |

| Tetramethyl Bisphenol F | C19H24O2 | Similar structure but lacks deuterium; used in polymers |

| Tetrabromobisphenol A | C15H12Br4O2 | Brominated variant; primarily used as a flame retardant |

| Bisphenol S | C12H10O4S | Sulfonated version; less toxic than Bisphenol A |

Biological Activity and Mechanisms

Research indicates that TMBPA-d6 may exhibit biological activities similar to those of BPA, including potential endocrine-disrupting effects. The following points summarize key findings related to the biological activity of TMBPA-d6:

- Endocrine Disruption : Like BPA, TMBPA-d6 may interact with hormone receptors, potentially leading to disruptions in hormonal signaling pathways. Studies have shown that many BPA analogues exhibit similar structural and biological characteristics, suggesting that they may also have endocrine activity .

- Metabolism Studies : TMBPA-d6 is often used as a tracer molecule in metabolic studies to understand how BPA is processed in the body. Its unique isotopic labeling allows researchers to track its metabolic fate without interference from non-labeled compounds .

- In Vitro Studies : Most research on TMBPA-d6 has been conducted in vitro, where it has been observed to affect cellular processes similarly to BPA. This includes alterations in enzyme synthesis and secretion .

Case Studies and Research Findings

Several studies have explored the implications of bisphenolic compounds on health:

Propiedades

IUPAC Name |

4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2/c1-11-7-15(8-12(2)17(11)20)19(5,6)16-9-13(3)18(21)14(4)10-16/h7-10,20-21H,1-6H3/i5D3,6D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJUOZPKKHIEOZ-SCPKHUGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C(C)(C)C2=CC(=C(C(=C2)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC(=C(C(=C1)C)O)C)(C2=CC(=C(C(=C2)C)O)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858464 | |

| Record name | 4,4'-[(~2~H_6_)Propane-2,2-diyl]bis(2,6-dimethylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203578-30-7 | |

| Record name | 4,4'-[(~2~H_6_)Propane-2,2-diyl]bis(2,6-dimethylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.